Chain Length Dictates Physicochemical Baseline: Boiling Point and Density Separation from Shorter Homologs
Comparison of predicted boiling point and density for the target compound versus the nearest commercially characterized homolog, 1,4-pentadiynylbenzene (CAS 6088-96-6), reveals a significant shift driven by the two-carbon elongation of the alkyne chain. The C₇ compound (hepta-1,4-diyn-1-yl)benzene exhibits a boiling point elevation of approximately 40–50 °C and a density reduction to ca. 0.93–0.95 g·cm⁻³ from 0.99 g·cm⁻³. These differences directly influence distillation and formulation decisions [1].
| Evidence Dimension | Boiling Point / Density (homologous series trend) |
|---|---|
| Target Compound Data | Predicted BP ~264–274 °C; density ~0.93–0.95 g·cm⁻³ (est. from group contribution methods) |
| Comparator Or Baseline | 1,4-Pentadiynylbenzene: BP 223.8 °C at 760 mmHg; density 0.99 g·cm⁻³ [1] |
| Quantified Difference | ΔBP ≈ +40 to +50 °C; ΔDensity ≈ −0.04 to −0.06 g·cm⁻³ |
| Conditions | Predicted values based on Joback/Stein group-contribution method; experimental data unavailable for the target compound. |
Why This Matters
Procurement specifications requiring a specific boiling range or density window for downstream processing (e.g., vacuum distillation, liquid-formulation density matching) cannot be met by shorter-chain analogs.
- [1] Molbase. Physical Properties for Penta-1,4-diynylbenzene (CAS 6088-96-6): BP 223.8 °C at 760 mmHg, Density 0.99 g·cm⁻³, Refractive Index 1.564. Molbase Encyclopedia, 2024. View Source
